![molecular formula C6H2ClFN2O4 B1605924 1-Chloro-5-fluoro-2,4-dinitrobenzene CAS No. 327-91-3](/img/structure/B1605924.png)
1-Chloro-5-fluoro-2,4-dinitrobenzene
Overview
Description
1-Chloro-5-fluoro-2,4-dinitrobenzene (CDNB) is a synthetic compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. CDNB is widely used as a substrate for the measurement of glutathione S-transferase (GST) activity in biochemical assays. The compound is also used in the synthesis of other chemicals and as a reagent in organic chemistry.
Scientific Research Applications
Protein Sequencing
1-Chloro-5-fluoro-2,4-dinitrobenzene, also known as Sanger’s reagent, is commonly used in protein sequencing . It reacts with the N-terminal amino acid of polypeptides, which can be helpful for sequencing proteins .
Identification of Amino Acid Sequence
This compound is used to identify the amino acid sequence . It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids .
Chromatographic Methods
1-Chloro-5-fluoro-2,4-dinitrobenzene is also used in chromatographic methods . The dinitrophenyl-amino acids produced by the reaction of this compound with amino acids can be recovered and identified through chromatography .
Alkylating Agent
This compound acts as an alkylating agent used in elucidating the amino acid sequence in proteins . Alkylation can prevent certain side reactions from occurring, making it easier to determine the sequence of amino acids in a protein .
Determination of Gabapentin in Human Plasma Samples
1-Chloro-5-fluoro-2,4-dinitrobenzene may be used as a derivatizing reagent for the determination of gabapentin in human plasma samples .
Analysis of Pharmaceutical Formulations
This compound can be used for the analysis of pharmaceutical formulations . For example, it can be used in the determination of memantine hydrochloride in pharmaceutical formulations using high-performance liquid chromatography technique .
properties
IUPAC Name |
1-chloro-5-fluoro-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVKLMKODREOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278832 | |
Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-fluoro-2,4-dinitrobenzene | |
CAS RN |
327-91-3 | |
Record name | 327-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,4-dinitro-5-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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